4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Overview
Description
The compound "4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide" represents an area of interest in organic chemistry due to its structural complexity and potential for various chemical reactions. While direct studies on this compound are scarce, related research provides insights into synthesis methods, molecular structure analysis, and the properties of structurally similar compounds.
Synthesis Analysis
The synthesis of complex organic compounds often involves catalytic processes and coupling reactions. For instance, the use of 4-(dimethylamino)pyridine N-oxide (DMAPO) as a nucleophilic catalyst in peptide coupling reactions with 2-methyl-6-nitrobenzoic anhydride (MNBA) demonstrates the effectiveness of such catalysts in producing high yields under mild conditions, minimizing undesired racemization (Shiina et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated through spectroscopic characterization and crystal structure analysis. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using FT-IR, NMR spectroscopy, and single crystal X-ray diffraction studies, highlighting the importance of these techniques in understanding compound geometries (Anuradha et al., 2014).
Chemical Reactions and Properties
The reactivity of a compound is closely related to its structural features. Research on antipyrine-like derivatives and their intermolecular interactions through X-ray structure, Hirshfeld surface analysis, and DFT calculations reveal how specific functional groups and molecular conformations influence reactivity and stability (Saeed et al., 2020).
Physical Properties Analysis
The study of polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine demonstrates the synthesis and characterization of polymers with specific physical properties, such as solubility and thermal stability, determined by their molecular structure (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties of organic compounds, such as reactivity, stability, and interactions with other molecules, can be inferred from studies on similar molecular frameworks. Research on the synthesis and biological activities of novel carboxamides, for example, provides insight into the potential applications and chemical behavior of related compounds (Zhu et al., 2014).
Scientific Research Applications
Anticancer Potential
- A series of derivatives including 2,4-dimethyl-1H-pyrrole-3-carboxamide demonstrated significant antiproliferative activity against various cancer cell lines. Particularly, compound 8f showed promising activity against melanoma and breast cancer cell lines (Rasal, Sonawane, & Jagtap, 2020).
Synthesis Techniques
- An effective synthesis route for functionalized 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives has been developed, utilizing N-alkyl-3-oxobutanamides and a primary amine (Alizadeh, Rezvanian, & Zhu, 2008).
Material Science Applications
- New polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines were synthesized, showing potential for novel polymeric materials (Faghihi & Mozaffari, 2008).
Biological Activities
- Synthesis and evaluation of 2-amino-1-aryl-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-N-(thiazol-5-yl)-4,5-dihydro-1H-pyrrole-3-carboxamides revealed radical-binding and cytotoxic activities against gastrointestinal stromal tumor cells (Zykova et al., 2018).
Mechanism of Action
Target of Action
The primary target of 4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is JAK2 , a non-receptor tyrosine kinase . JAK2 plays a crucial role in the signaling of a number of cytokines and growth factors, and is involved in cell growth, survival, development, and differentiation of a variety of cells .
Mode of Action
This compound interacts with its target, JAK2, by specifically inhibiting its phosphorylation at Tyr1007/1008 . This inhibition disrupts the downstream STAT3 Tyr705 signaling pathway, leading to cell death .
Biochemical Pathways
The inhibition of JAK2/STAT3 signaling pathway by this compound affects various downstream effects. It leads to modulation in Akt/Src survival signal and altered expression of interwoven apoptotic genes .
Result of Action
The result of the compound’s action is the induction of apoptosis, or programmed cell death, in cancer cells . This is achieved through the inhibition of the JAK2/STAT3 signaling pathway and the subsequent modulation of survival signals and apoptotic genes .
properties
IUPAC Name |
4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-17(2)14(19)12-7-9(8-16-12)13(18)10-5-3-4-6-11(10)15/h3-8,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGVGOHWVSPESL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328401 | |
Record name | 4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665830 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477852-53-2 | |
Record name | 4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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